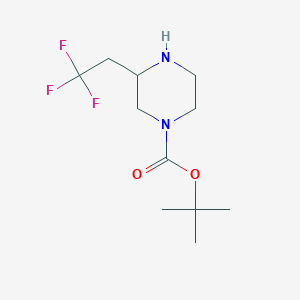![molecular formula C19H25N5O B2516442 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843618-42-8](/img/structure/B2516442.png)
2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system containing nitrogen atoms, making it a significant molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate alkyne and an amine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoxaline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to partially or fully reduced quinoxaline derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of pyrroloquinoxalines are being investigated for their therapeutic potential. This compound, in particular, may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.
作用機序
The mechanism of action of 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens.
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Pyrroloquinoline: Another fused bicyclic system with potential therapeutic applications.
Benzimidazole: Known for its antimicrobial and antiviral properties.
Uniqueness
What sets 2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-amino-1-(3-methylbutyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-10-21-19(25)15-16-18(24(17(15)20)11-9-12(2)3)23-14-8-6-5-7-13(14)22-16/h5-8,12H,4,9-11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUYMPTXMQOTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2516359.png)
![(E)-N'-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID](/img/structure/B2516363.png)
![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2516370.png)



![benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2516374.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/new.no-structure.jpg)


![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
